REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]=[N+]=[N-])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.[CH:14]1[CH:19]=[CH:18][C:17]([CH:20]([OH:23])[CH2:21]N)=[CH:16][CH:15]=1>C(N(CC)CC)C>[C:1]([O:5][C:6]([NH:8][CH2:21][CH:20]([C:17]1[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=1)[OH:23])=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(CN)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The mixture was thoroughly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure, and water and diisopropyl ether
|
Type
|
ADDITION
|
Details
|
were added to the condensate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]=[N+]=[N-])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.[CH:14]1[CH:19]=[CH:18][C:17]([CH:20]([OH:23])[CH2:21]N)=[CH:16][CH:15]=1>C(N(CC)CC)C>[C:1]([O:5][C:6]([NH:8][CH2:21][CH:20]([C:17]1[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=1)[OH:23])=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(CN)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The mixture was thoroughly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure, and water and diisopropyl ether
|
Type
|
ADDITION
|
Details
|
were added to the condensate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |